2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide features a quinazolinone core substituted with a 4-methoxyphenyl group at position 3, a sulfanyl linker at position 2, and an acetamide side chain terminating in a 4H-1,2,4-triazol-3-yl group. This structure combines pharmacophores known for diverse biological activities: quinazolinones are associated with enzyme inhibition (e.g., tyrosine kinases), while 1,2,4-triazoles contribute to hydrogen bonding and metabolic stability . The 4-methoxyphenyl group enhances solubility via electron-donating effects, and the sulfanyl bridge may improve bioavailability by modulating lipophilicity .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUUDHNJWXXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with anthranilic acid and 4-methoxyaniline.
Formation of Quinazolinone Core: Anthranilic acid undergoes cyclization with formamide to form the quinazolinone core.
Sulfanyl Bridge Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the sulfanyl bridge.
Triazole Ring Formation: The final step involves the reaction of the intermediate with a triazole derivative under alkaline conditions to form the target compound.
Chemical Reactions Analysis
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can form stable complexes with proteins, altering their function and activity.
Pathway Modulation: It can modulate various biochemical pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in the target compound and 13b improves aqueous solubility compared to chloro- or fluoro-substituted analogs (e.g., ) .
- Metabolic Stability : Electron-withdrawing groups (Cl, CF₃ in ) may enhance stability but reduce bioavailability due to lower solubility .
Critical Research Findings and Limitations
- Contradictory Substituent Effects : While 4-methoxy enhances solubility, chloro analogs () show comparable bioactivity, suggesting target-specific preferences .
- Synthesis Complexity : Multistep syntheses (e.g., ) result in moderate yields, whereas diazonium coupling () offers higher efficiency .
- Lack of In Vivo Data : Most evidence focuses on in vitro or spectral characterization; pharmacological profiling of the target compound remains unexplored.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a member of the quinazoline family that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in relation to antimicrobial, anticancer, and anticonvulsant effects.
Molecular Formula and Structure
The molecular formula of the compound is . The structure features a quinazoline core substituted with a methoxyphenyl group and a triazole moiety. The sulfanyl group plays a crucial role in enhancing the biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing quinazoline structures often exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains. A study highlighted that certain quinazoline derivatives demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. For example, studies have reported that related compounds induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Quinazoline Derivative A | HeLa | 12.5 |
| Quinazoline Derivative B | MCF-7 | 15.0 |
Anticonvulsant Activity
The anticonvulsant properties of quinazoline derivatives have also been explored. A study demonstrated that certain compounds exhibited protective effects in animal models of epilepsy, with significant reductions in seizure frequency and duration .
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, a series of synthesized quinazoline derivatives were tested against standard microbial strains. The results indicated that modifications at the sulfanyl position significantly enhanced antibacterial activity compared to non-modified analogs.
Case Study 2: Anticancer Screening
A comprehensive screening involving various human cancer cell lines revealed that the compound significantly inhibited tumor growth in vitro. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 cell population indicative of apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
